2,3',4,5',6-Pentabromodiphenyl ether
Overview
Description
2,3’,4,5’,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential toxicity. They have been widely used in various consumer products to reduce flammability .
Scientific Research Applications
2,3’,4,5’,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant in polymers and textiles.
Biology: Studied for its effects on endocrine systems and potential as a persistent organic pollutant.
Medicine: Research on its toxicological effects and potential health risks.
Industry: Widely used in the production of flame-retardant materials, including electronics and furniture
Safety and Hazards
Preparation Methods
The synthesis of 2,3’,4,5’,6-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of bromobenzene with brominated phenol under controlled conditions to produce the desired compound . Industrial production methods often involve similar bromination reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
2,3’,4,5’,6-Pentabromodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Mechanism of Action
The mechanism of action of 2,3’,4,5’,6-Pentabromodiphenyl ether involves its interaction with biological systems, particularly the endocrine system. It can disrupt hormonal activities by mimicking or blocking hormone receptors, leading to various physiological effects. The compound’s persistence in the environment and bioaccumulation potential further exacerbate its impact .
Comparison with Similar Compounds
2,3’,4,5’,6-Pentabromodiphenyl ether is part of a broader class of PBDEs, which include:
- Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether Compared to these compounds, 2,3’,4,5’,6-Pentabromodiphenyl ether has a unique bromination pattern, which influences its chemical properties and environmental behavior. Its specific bromination pattern makes it more persistent and potentially more toxic than some of its less brominated counterparts .
Properties
IUPAC Name |
1,3,5-tribromo-2-(3,5-dibromophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGNVZBJVFDAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879929 | |
Record name | BDE-121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-81-5 | |
Record name | 2,3',4,5',6-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,5',6-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD19I1V03O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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